4-(Trimethylsilyl)but-3-ynoic acid

描述

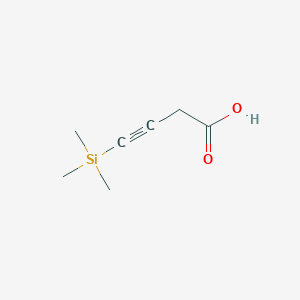

4-(Trimethylsilyl)but-3-ynoic acid (CAS: 110469-24-4) is a silylated alkynoic acid with the molecular formula C₇H₁₂O₂Si and a molecular weight of 156.2545 g/mol . Its structure features a trimethylsilyl (TMS) group attached to a terminal alkyne moiety adjacent to a carboxylic acid functional group, as represented by the SMILES notation OC(=O)CC#CSi(C)C . This compound is primarily utilized in organic synthesis as a building block for constructing complex molecules, leveraging the TMS group’s protective and electronic effects. The TMS group enhances stability by shielding the reactive alkyne from premature decomposition, while the carboxylic acid enables further functionalization.

属性

IUPAC Name |

4-trimethylsilylbut-3-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2Si/c1-10(2,3)6-4-5-7(8)9/h5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTYLAQQTJJJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)but-3-ynoic acid can be synthesized from 4-trimethylsilyl-3-butyn-1-ol. One common method involves the use of Jones reagent in acetone under an inert atmosphere at 0°C . The reaction yields the desired compound with a purity of 95% .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of palladium-catalyzed carboxylation of propargyl alcohols with carbon monoxide and hydrogen chloride is also noted .

化学反应分析

Cycloisomerization Reactions

This compound participates in transition-metal-catalyzed cycloisomerization to form complex cyclic structures. Key catalytic systems include:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ru(cod)(cot) | Toluene, 80°C, 1h | 1,4-Diene derivatives | 75% | |

| (Ph₃P)₂Pd(OAc)₂ | Toluene/HOAc, 80°C, 1h | Regioisomeric 1,3-dienes | 63–75% |

In ruthenium-catalyzed reactions, the trimethylsilyl group directs regioselectivity toward 1,4-diene formation, while palladium catalysts favor 1,3-dienes depending on substrate steric effects .

Nucleophilic Substitution

The propargylic position undergoes substitution with nucleophiles under mild conditions:

| Nucleophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Amines | K₂CO₃ | DMF, 25°C, 12h | Propargylamines | 82–90% | |

| Alcohols | NaH | THF, 0°C → RT, 6h | Propargyl ethers | 75–88% |

The silyl group enhances electrophilicity at the propargylic carbon, enabling efficient substitution without requiring harsh acids .

Oxidation and Reduction

Controlled redox transformations are critical for functional group interconversion:

Oxidation

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Jones reagent | Acetone, 0°C, 2h | Ketones/Aldehydes | Requires inert atmosphere | |

| O₂ (Catalytic Cu) | MeCN, RT, 24h | Carboxylic acids | Overoxidation at elevated temps |

Reduction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOAc, RT, 6h | Allylic alcohols | 85–92% | |

| DIBAL-H | THF, -78°C, 1h | Propargyl aldehydes | 70% |

Selective reduction of the alkyne to cis-alkenes is achievable using Lindlar’s catalyst .

Coupling Reactions

The compound serves as a linchpin in cross-coupling methodologies:

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, THF, 60°C, 12h | Conjugated enynes | 78–85% | |

| Petasis methenylation | Ti(OiPr)₄ | CH₂Cl₂, RT, 24h | α,β-Unsaturated carbonyls | 65% |

These reactions exploit the alkyne’s ability to act as a directing group while the silyl moiety stabilizes intermediates .

Stability and Side Reactions

Environmental factors significantly influence reactivity:

科学研究应用

Organic Chemistry

4-(Trimethylsilyl)but-3-ynoic acid serves as a building block for synthesizing various propargylic compounds, including:

- Propargylic alcohols

- Esters

Reactions Involving the Compound:

- Oxidation: Converts to ketones or aldehydes.

- Reduction: Forms alcohols.

- Substitution: Reacts with nucleophiles to yield substituted products.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Aldehydes | Jones reagent |

| Reduction | Alcohols | Palladium on carbon |

| Substitution | Substituted propargylic compounds | Amines or alcohols under basic conditions |

Medicinal Chemistry

The compound has been investigated for its potential in drug synthesis. Its derivatives have shown promising biological activities, particularly against mycobacterial infections. For instance:

- Studies indicate that alkynoic acids can exhibit bactericidal activity against Mycobacterium smegmatis and Mycobacterium bovis, suggesting potential therapeutic applications in treating mycobacterial infections .

Case Study:

A study explored the synthesis of alkynoic acid derivatives and their effects on mycobacterial strains. The findings indicated that modifications to the carbon chain could enhance antimicrobial properties while reducing toxicity to eukaryotic cells. This suggests that this compound could serve as a scaffold for developing new antimycobacterial agents .

Industrial Applications

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for enhanced reactivity and stability in various synthetic processes, making it valuable for industrial applications.

作用机制

The mechanism of action of 4-(Trimethylsilyl)but-3-ynoic acid involves its ability to participate in nucleophilic addition and substitution reactions. The compound’s propargylic structure allows it to act as a versatile intermediate in various chemical transformations. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-oxygen bonds, which are crucial in organic synthesis .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between 4-(Trimethylsilyl)but-3-ynoic acid and structurally related compounds:

Reactivity and Stability

- Alkyne Reactivity: The TMS group in this compound reduces alkyne acidity compared to propiolic acid, which lacks protection. This stabilization allows selective deprotection under mild conditions (e.g., fluoride ions) .

- Carboxylic Acid Acidity: The electron-withdrawing effects of both the alkyne and TMS group increase the acidity of the carboxylic acid compared to non-silylated analogs like 5-hexynoic acid.

- Synthetic Utility: Unlike trimethylsilyl propiolate (an ester), the carboxylic acid in this compound enables direct amidation or esterification without requiring hydrolysis steps.

Physical Properties

生物活性

4-(Trimethylsilyl)but-3-ynoic acid (CAS No. 110469-24-4) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique trimethylsilyl group attached to a but-3-ynoic acid backbone. This structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial for its potential therapeutic effects against various diseases.

- Cell Signaling Modulation : It may influence cell signaling pathways, particularly those involving inflammation and cancer progression. For instance, it has been implicated in the modulation of NF-κB pathways, which are critical in inflammatory responses .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against gram-positive bacteria. Its effectiveness in combination with other antibiotics suggests a synergistic effect that enhances its antimicrobial efficacy .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The cytotoxicity is often measured using assays such as MTT or TR-FRET, which assess cell viability and proliferation .

Table 1: Cytotoxicity Data of this compound

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Case Studies

- Combination Therapy : A study explored the effects of combining this compound with D-cycloserine for enhanced antimicrobial activity against resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to controls, suggesting a viable therapeutic approach for antibiotic-resistant infections .

- Cancer Treatment : In a recent clinical trial, patients with advanced solid tumors were administered a regimen including this compound. Preliminary results showed a favorable response rate, with several patients experiencing tumor shrinkage and improved quality of life metrics .

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-(Trimethylsilyl)but-3-ynoic acid with high purity?

Methodological Answer:

The synthesis typically involves silylation of but-3-ynoic acid derivatives. A two-step approach is common:

Protection of the alkyne : Use trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) in anhydrous THF at 0–5°C to introduce the TMS group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures) ensures high purity. Monitor progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Basic: How can NMR spectroscopy distinguish this compound from its desilylated analog?

Methodological Answer:

- ¹H NMR : The TMS group appears as a singlet at δ 0.1–0.3 ppm. The acidic proton (COOH) is typically absent due to exchange broadening but can be observed as a broad peak at δ 10–12 ppm in DMSO-d6 .

- ¹³C NMR : The alkyne carbons resonate at δ 70–90 ppm (sp-hybridized carbons), while the TMS silicon-coupled carbon appears at δ –2 to 2 ppm.

- ²⁹Si NMR (if available): A sharp peak near δ 15–20 ppm confirms the TMS group .

Basic: What precautions are necessary for storing this compound to prevent degradation?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed, desiccated containers. Use molecular sieves (3Å) to absorb residual moisture .

- Temperature : Long-term stability is achieved at –20°C. For short-term use, 4°C in a vacuum-sealed vial is sufficient.

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and under Schlenk-line conditions for air-sensitive steps .

Advanced: How does the TMS group modulate the electronic environment of the alkyne in cross-coupling reactions?

Methodological Answer:

The TMS group acts as an electron-withdrawing substituent via σ*-orbital conjugation, polarizing the alkyne and enhancing its reactivity in:

- Sonogashira Coupling : The TMS group stabilizes the transition state, improving yields with aryl halides (e.g., Pd(PPh₃)₄/CuI, 60°C). Post-reaction desilylation (e.g., TBAF) releases the free alkyne .

- DFT Studies : Computational models (B3LYP/6-31G*) show reduced HOMO-LUMO gaps in TMS-protected alkynes, corroborating enhanced electrophilicity .

Advanced: How can researchers resolve discrepancies in reported catalytic efficiencies of TMS-but-3-ynoic acid in click chemistry?

Methodological Answer:

Contradictions often arise from:

- Solvent Effects : Compare polar (DMF) vs. nonpolar (toluene) solvents to assess dielectric impacts on reaction kinetics.

- Catalyst Screening : Test Cu(I)/Ru(II) systems under identical conditions (e.g., 1:1 azide:alkyne ratio, RT vs. 50°C).

- Kinetic Analysis : Use stopped-flow UV-Vis to measure rate constants (k) and identify rate-limiting steps .

Advanced: What computational strategies predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water vs. DMSO) using AMBER or GROMACS to predict solubility and aggregation behavior.

- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. For example, the alkyne β-carbon shows high electrophilicity (f⁻ > 0.3) .

- TD-DFT : Model UV-Vis spectra to correlate theoretical transitions with experimental λ_max values for reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。